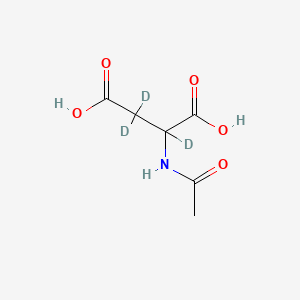

N-Acetyl-L-aspartic acid-d3

Description

Properties

IUPAC Name |

2-acetamido-2,3,3-trideuteriobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO5/c1-3(8)7-4(6(11)12)2-5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12)/i2D2,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCCIMWXFLJLIA-OVLJBECYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)O)C([2H])(C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of N-Acetyl-L-aspartic acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Acetyl-L-aspartic acid-d3 (NAA-d3), a deuterated analogue of the endogenous brain metabolite N-Acetyl-L-aspartic acid (NAA). NAA-d3 serves as a crucial internal standard for the accurate quantification of NAA in biological samples using mass spectrometry-based methods. This guide details both chemical and enzymatic synthesis approaches, along with extensive characterization protocols using modern analytical techniques.

Introduction to this compound

This compound is a stable isotope-labeled form of NAA where three hydrogen atoms on the acetyl group are replaced with deuterium. This isotopic substitution results in a mass shift of +3 Da, allowing it to be distinguished from the endogenous, unlabeled NAA by mass spectrometry. Its primary application is in isotope dilution mass spectrometry, a highly accurate method for quantifying molecules in complex biological matrices.[1]

NAA is the second most abundant molecule in the central nervous system after glutamate and is considered a marker of neuronal health and viability.[2] Altered levels of NAA are associated with various neuropathological conditions, making its precise quantification essential for research in neuroscience and drug development.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₆D₃NO₅ | [] |

| Molecular Weight | 178.16 g/mol | [] |

| CAS Number | 284665-15-2 | |

| Isotopic Purity | Typically ≥98 atom % D | [] |

| Appearance | White to off-white solid |

Synthesis of this compound

The synthesis of NAA-d3 can be achieved through both chemical and enzymatic methods. The choice of method depends on the desired scale, purity, and available resources.

Chemical Synthesis

Chemical synthesis is a common approach for producing NAA-d3. The general strategy involves the N-acetylation of L-aspartic acid using a deuterated acetylating agent. A widely used and commercially available reagent for this purpose is acetic anhydride-d6 ((CD₃CO)₂O).

A plausible synthetic route, adapted from a patented method for the non-deuterated compound, involves a three-step process: protection of the amino and carboxylic acid groups of L-aspartic acid, acylation with a deuterated acetyl source, and subsequent deprotection.[4]

Experimental Protocol (Adapted Chemical Synthesis):

Step 1: Protection of L-Aspartic Acid

-

To a stirred solution of L-aspartic acid (1.0 mol) in a suitable solvent such as dioxane (1330 mL), slowly bubble hexafluoroacetone at 40-50 °C for approximately 4 hours.[4]

-

Monitor the reaction completion by Thin Layer Chromatography (TLC) until the L-aspartic acid spot disappears.[4]

-

Continue stirring for an additional 2 hours.[4]

-

Remove the solvent under reduced pressure. The resulting residue is the protected intermediate I.[4]

Step 2: Acylation with Acetic Anhydride-d6

-

Dissolve the protected intermediate I in a suitable solvent like dichloromethane.

-

Add a base, such as triethylamine, to the solution.

-

Cool the mixture to 0-10 °C and add acetic anhydride-d6 dropwise.

-

Allow the reaction to proceed for several hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product into the organic layer.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate to obtain the protected and deuterated intermediate II.

Step 3: Deprotection and Purification

-

Dissolve the intermediate II in a mixture of dioxane and water.[4]

-

Add a strong acid, such as hydrochloric acid, and stir the mixture at room temperature for an extended period (e.g., 36 hours).[4]

-

Neutralize the reaction mixture to a pH of 3-4 with a base like sodium acetate.[4]

-

Concentrate the mixture to dryness under reduced pressure.[4]

-

Extract the product with dichloromethane.[4]

-

Concentrate the organic phase and recrystallize the crude product from a suitable solvent like acetic acid to yield pure this compound.[4]

Table 2: Representative Yields for Non-Deuterated N-Acetyl-L-aspartic acid Synthesis[4]

| Step | Product | Yield (%) |

| Acylation | Intermediate II | 93.0 |

| Deprotection & Recrystallization | N-Acetyl-L-aspartic acid | 87.8 |

Note: Yields for the deuterated synthesis are expected to be comparable.

Enzymatic Synthesis

The enzymatic synthesis of NAA is catalyzed by the enzyme Aspartate N-acetyltransferase (NAT8L), which is primarily found in neuronal mitochondria.[2] This enzyme facilitates the transfer of an acetyl group from acetyl-CoA to L-aspartic acid. For the synthesis of NAA-d3, deuterated acetyl-CoA would be required as a substrate.

Experimental Protocol (General Enzymatic Synthesis):

-

Enzyme Preparation: A subcellular preparation from brain tissue (e.g., rat brain) containing NAT8L activity can be used.

-

Reaction Mixture: Prepare a reaction buffer containing L-aspartic acid, deuterated acetyl-CoA, and the enzyme preparation.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37 °C) and pH.

-

Termination and Purification: Stop the reaction and purify the resulting NAA-d3 using techniques such as ion-exchange chromatography.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized NAA-d3. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic separation method like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and for confirming the site of deuteration.

-

¹H NMR: In the ¹H NMR spectrum of NAA-d3, the singlet corresponding to the acetyl methyl protons (around 2.0 ppm) will be significantly reduced or absent compared to the spectrum of unlabeled NAA.

-

¹³C NMR: The ¹³C NMR spectrum will show the characteristic signals for the carbon skeleton. The signal for the acetyl methyl carbon will be a multiplet due to coupling with deuterium.

-

²H NMR: A deuterium NMR spectrum will show a signal corresponding to the deuterium atoms on the acetyl group, confirming their presence.

Experimental Protocol (General ¹H NMR):

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Data Analysis: Process the spectrum and compare it to the known spectrum of N-Acetyl-L-aspartic acid.

Table 3: Expected ¹H NMR Chemical Shifts for N-Acetyl-L-aspartic acid (in DMSO-d₆)[4]

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | ~12.54 | singlet |

| -NH- | ~8.21 | doublet |

| -CH- | 4.32-4.66 | multiplet |

| -CH₂- | 2.55, 2.67 | doublet of doublets |

| -CH₃ | ~1.83 | singlet |

Note: For NAA-d3, the signal at ~1.83 ppm will be absent or greatly diminished.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and to determine the isotopic enrichment of NAA-d3.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method. NAA-d3 is often used as an internal standard for the quantification of NAA in biological fluids.[1] The sample is introduced into the mass spectrometer, and specific mass transitions are monitored.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of NAA, derivatization is typically required before GC-MS analysis. Common derivatization agents include silylating reagents.

Experimental Protocol (LC-MS/MS for Quantification):

-

Sample Preparation: Spike the biological sample (e.g., urine) with a known concentration of NAA-d3 as an internal standard.[1] No extraction or derivatization is necessary for this direct injection method.[1]

-

Chromatography: Inject the sample onto a C8 or similar reversed-phase column. A typical mobile phase is a mixture of acetonitrile and water with a small amount of formic acid.[1]

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode and use Multiple Reaction Monitoring (MRM) to detect the specific parent-to-fragment ion transitions for both NAA and NAA-d3.[1]

Table 4: Representative Mass Transitions for NAA and NAA-d3 in LC-MS/MS[1]

| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) |

| N-Acetyl-L-aspartic acid (NAA) | 174 | 88, 130, 58 |

| This compound (NAA-d3) | 177 | 89 |

High-Performance Liquid Chromatography (HPLC)

HPLC is primarily used to assess the chemical purity of the synthesized NAA-d3. A reversed-phase method with UV detection is commonly employed.

Experimental Protocol (General HPLC for Purity):

-

Sample Preparation: Dissolve a known amount of the synthesized NAA-d3 in the mobile phase.

-

Chromatography: Inject the sample onto a C18 column. Use an isocratic or gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., around 210 nm).

-

Purity Calculation: The chemical purity is determined by the area percentage of the main peak corresponding to NAA-d3.

Table 5: Summary of Characterization Data

| Technique | Parameter | Expected Result for NAA-d3 |

| ¹H NMR | Acetyl methyl signal | Absent or significantly reduced intensity |

| Mass Spectrometry | Molecular Ion | [M-H]⁻ at m/z 177 |

| HPLC | Chemical Purity | Typically ≥95% |

| Isotopic Enrichment | Atom % D | Typically ≥98% |

Applications in Research and Drug Development

The primary use of this compound is as an internal standard for the accurate quantification of endogenous NAA levels in various biological samples, including brain tissue, cerebrospinal fluid (CSF), and urine.[2] This is critical in:

-

Neuroscience Research: Studying the role of NAA in normal brain function and in neurological and psychiatric disorders.

-

Drug Development: Assessing the effect of new drug candidates on neuronal health and metabolism.

-

Clinical Diagnostics: As part of diagnostic assays for conditions like Canavan disease, which is characterized by a buildup of NAA.[1]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. Both chemical and enzymatic synthesis routes have been presented, with a more detailed protocol provided for the adaptable chemical synthesis. Comprehensive characterization using NMR, MS, and HPLC is crucial to ensure the quality of the synthesized standard. The availability of high-purity NAA-d3 is indispensable for researchers and scientists in the fields of neuroscience and drug development, enabling accurate and reliable quantification of this important brain metabolite.

References

Physicochemical Properties of Deuterated N-Acetylaspartate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylaspartate (NAA) is the second most abundant metabolite in the central nervous system, playing a crucial role in neuronal health and metabolism. Its deuterated analogue, typically N-acetyl-L-aspartic acid-d3 (NAA-d3), is a vital tool in neuroscience and drug development.[1] Primarily utilized as an internal standard for the precise quantification of endogenous NAA in mass spectrometry-based metabolomic studies, NAA-d3's utility is rooted in its chemical similarity to NAA, with a key mass difference for detection.[1] Understanding the physicochemical properties of deuterated NAA is essential for its effective application in experimental settings, from ensuring accurate concentrations in stock solutions to interpreting its behavior in biological assays.

This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated N-acetylaspartate. Due to the limited availability of specific experimental data for the deuterated form, this guide presents available data for NAA-d3, supplemented with data for non-deuterated NAA as a close proxy. Furthermore, detailed experimental protocols for determining key parameters are provided to enable researchers to characterize these properties in their own laboratories.

Core Physicochemical Properties

The fundamental physicochemical characteristics of deuterated and non-deuterated N-acetylaspartate are summarized below. It is important to note that while the properties of NAA provide a strong reference, deuteration can subtly alter these values.

Table 1: General Properties of N-Acetylaspartate and its Deuterated Analogue

| Property | Deuterated N-Acetylaspartate (NAA-d3) | N-Acetylaspartate (NAA) |

| Chemical Formula | C₆H₆D₃NO₅[1] | C₆H₉NO₅[2] |

| Molecular Weight | 178.16 Da[1] | 175.139 g/mol [2] |

| Appearance | - | Colorless, transparent crystals[2] |

| Melting Point | - | 137 to 140 °C[2] |

| Boiling Point | - | 141 to 144 °C[2] |

Table 2: Acidity and Solubility of N-Acetylaspartate and its Deuterated Analogue

| Property | Deuterated N-Acetylaspartate (NAA-d3) | N-Acetylaspartate (NAA) |

| pKa | No data available | 3.142[2] |

| Aqueous Solubility | 62.5 mg/mL (requires sonication and warming)[3] | 675 mg/mL[4]; >26.3 µg/mL (at pH 7.4)[4] |

| logP | - | -2.209[2] |

Note on Solubility Discrepancy: The significant difference in reported aqueous solubility for non-deuterated NAA may be attributable to variations in experimental conditions, such as pH and temperature, or the form of the solid material (e.g., crystalline vs. amorphous). The value of 675 mg/mL likely represents the solubility of the free acid form, while the lower value at pH 7.4 reflects the solubility of the ionized species.

Biological Context: N-Acetylaspartate Metabolism and Signaling

N-acetylaspartate is synthesized in neuronal mitochondria from L-aspartate and acetyl-CoA by the enzyme aspartate N-acetyltransferase (Asp-NAT).[5] It is then transported out of the neuron and into oligodendrocytes, where it is hydrolyzed by aspartoacylase (ASPA) into acetate and L-aspartate.[5] The acetate moiety is a key source for the synthesis of myelin lipids in oligodendrocytes.[5][6] Furthermore, NAA is a precursor for the synthesis of the neurotransmitter N-acetylaspartylglutamate (NAAG).[1] Dysregulation of NAA metabolism is associated with several neurological conditions, including Canavan disease, a fatal leukodystrophy caused by a deficiency in ASPA.[6]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of deuterated N-acetylaspartate. These protocols can be adapted by researchers for specific laboratory conditions and instrumentation.

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility and biological activity.

This method relies on the change in the ultraviolet (UV) absorbance of a compound as its ionization state changes with pH.

-

Preparation of Buffers: Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the expected pKa of NAA-d3 (the pKa of NAA is approximately 3.14).

-

Preparation of NAA-d3 Solution: Prepare a stock solution of deuterated N-acetylaspartate in deionized water.

-

Measurement: For each buffer solution, add a small, constant volume of the NAA-d3 stock solution. Measure the UV absorbance of each solution at a wavelength where the protonated and deprotonated forms of the molecule have different absorbance values.

-

Data Analysis: Plot the absorbance as a function of pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.

NMR spectroscopy can be used to determine pKa by monitoring the change in the chemical shift of specific nuclei as a function of pH.

-

Sample Preparation: Prepare a series of samples of deuterated N-acetylaspartate in D₂O, each adjusted to a different pD (the equivalent of pH in D₂O) using DCl or NaOD.

-

NMR Acquisition: Acquire ¹H NMR spectra for each sample.

-

Data Analysis: Identify a proton signal that shows a significant change in chemical shift with varying pD. Plot the chemical shift of this proton against the pD. The pKa can be determined from the inflection point of the resulting sigmoidal curve.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects the bioavailability and formulation of a compound.

This is the gold-standard method for determining the thermodynamic equilibrium solubility.

-

Sample Preparation: Add an excess amount of solid deuterated N-acetylaspartate to a known volume of purified water or a relevant buffer in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of deuterated N-acetylaspartate in the clear supernatant using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV or mass spectrometric detection.

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of deuterated N-acetylaspartate in dimethyl sulfoxide (DMSO).

-

Dilution: Add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Precipitation Detection: Measure the turbidity of the resulting solution using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm). The concentration at which precipitation is first observed is the kinetic solubility.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the physicochemical characterization of deuterated N-acetylaspartate.

Stability and Storage

-

Solid Form: As a solid, deuterated N-acetylaspartate should be stored in a cool, dry place, protected from light.

-

Stock Solutions: Aqueous stock solutions of NAA-d3 should be stored at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months).[3] It is recommended to filter-sterilize aqueous solutions before use in cell-based assays.[3]

Deuteration can sometimes enhance metabolic stability due to the kinetic isotope effect, where the heavier deuterium atom forms a stronger covalent bond with carbon compared to hydrogen, potentially slowing down metabolic processes that involve C-H bond cleavage. However, the extent of this effect is compound-specific and would require experimental verification for NAA-d3.

Conclusion

Deuterated N-acetylaspartate is an indispensable tool for researchers in neuroscience and drug development. While a complete, experimentally determined physicochemical profile for NAA-d3 is not yet available in the public domain, this guide provides the most current data, offers data for the non-deuterated analogue as a reliable reference, and presents detailed, adaptable experimental protocols for its characterization. The provided diagrams of the metabolic pathway and a general experimental workflow offer a clear visual representation of the biological context and a practical approach for researchers to determine these crucial properties. A thorough understanding and characterization of these fundamental properties will undoubtedly facilitate more precise and reliable experimental outcomes.

References

- 1. This compound|CAS 284665-15-2 [benchchem.com]

- 2. N-Acetylaspartic acid - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N-Acetyl-L-Aspartic Acid | C6H9NO5 | CID 65065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Frontiers | N-Acetylaspartate reductions in brain injury: impact on post-injury neuroenergetics, lipid synthesis, and protein acetylation [frontiersin.org]

- 6. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis of N-Acetylaspartate in Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylaspartate (NAA) is one of the most abundant amino acid derivatives in the central nervous system (CNS), primarily localized within neurons.[1][2][3] Its high concentration, reaching 6-12 mmol, makes it a prominent feature in proton magnetic resonance spectroscopy (¹H-MRS), where it serves as a widely used non-invasive marker for neuronal health and viability.[1][2][3][4] The biosynthesis of NAA is a critical neuronal process, intricately linked to mitochondrial energy metabolism, lipid synthesis for myelination, and the pathophysiology of neurological disorders such as the fatal leukodystrophy, Canavan disease.[4][5][6] This technical guide provides an in-depth examination of the NAA biosynthetic pathway, detailing the core enzymatic reaction, its subcellular localization, quantitative parameters, and relevant experimental methodologies.

The Core Biosynthetic Pathway

The synthesis of N-acetylaspartate is a single enzymatic reaction catalyzed by the enzyme Aspartate N-acetyltransferase, encoded by the NAT8L gene.[7][8][9] This enzyme facilitates the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the amino group of L-aspartate, forming NAA and coenzyme A.[7][8][10][11]

Reaction: L-Aspartate + Acetyl-CoA → N-Acetylaspartate + CoA-SH

The substrates for this reaction, L-aspartate and acetyl-CoA, are fundamental metabolites derived from the mitochondrial tricarboxylic acid (TCA) cycle, tightly coupling NAA synthesis to neuronal energy status.[6] This connection underscores the observation that fluctuations in NAA levels often parallel changes in ATP during periods of neuronal energetic stress.[6][12]

Subcellular Localization of NAT8L

The precise subcellular location of NAA synthesis has been a subject of investigation, with evidence pointing to a bimodal distribution.

-

Mitochondria: Initial studies and significant evidence support the localization of NAA synthesis within neuronal mitochondria.[1][11][13] This is consistent with the mitochondrial origin of its substrates, acetyl-CoA and aspartate, from the TCA cycle.[6] The synthesis of NAA in mitochondria is proposed to play a role in facilitating the export of carbon units and influencing mitochondrial energy production.[4][14]

-

Endoplasmic Reticulum (ER): Subsequent research has identified NAT8L as a membrane-bound protein, with studies demonstrating its association with the ER.[15][16][17] Transfection studies with truncated and chimeric forms of NAT8L have shown that a specific hydrophobic membrane region is necessary and sufficient to target the enzyme to the ER, with the catalytic site facing the cytosol.[15][17][18]

Some studies suggest that microsomal (ER-associated) synthesis may be quantitatively more significant than mitochondrial synthesis.[3][4] However, reinvestigations have also affirmed a substantial contribution from the mitochondrial compartment.[19][20] The current consensus acknowledges that NAT8L is dually targeted to both mitochondria and the ER, though the relative contribution of each compartment to the total neuronal NAA pool may vary.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to NAA concentration and the kinetics of its biosynthesis.

Table 1: N-Acetylaspartate Concentration in Brain

| Parameter | Value | Tissue/Condition | Reference |

|---|---|---|---|

| Concentration | 6 - 12 mmol | Healthy Human Brain | [1] |

| Concentration | ~20 mM | Neurons | [15][16] |

| Concentration | ~10 µmol/g | Rat Brain |[21] |

Table 2: NAA Synthesis Rates (VNAA)

| Rate | Condition | Method | Reference |

|---|---|---|---|

| 0.19 ± 0.02 µmol/g/h | Anesthetized Rat | ¹H-MRS with ¹³C-glucose | [21][22] |

| 9.2 ± 3.9 nmol/min/g | Healthy Human | ¹³C-MRS with ¹³C-glucose | [12][23] |

| 3.6 ± 0.1 nmol/min/g | Canavan Disease Patient | ¹³C-MRS with ¹³C-glucose | [12][23] |

| 29.0 ± 0.46 nmol/h/mg protein | Rat Brain Microsomes | Radiometric Assay | [3] |

| 6.27 ± 0.27 nmol/h/mg protein | Rat Brain Mitochondria | Radiometric Assay |[3] |

Table 3: Kinetic Properties of Aspartate N-acetyltransferase (NAT8L)

| Parameter | Value | Source | Reference |

|---|---|---|---|

| Km for Aspartate | 910 µM | Rat Brain Microsomes | [12] |

| Km for Acetyl-CoA | 169 µM | Rat Brain Microsomes |[12] |

Experimental Protocols

Radiometric Assay for NAT8L (Asp-NAT) Activity

This protocol is adapted from methods used to quantify enzyme activity in subcellular fractions.[3][13] It measures the conversion of radiolabeled aspartate into NAA.

Objective: To determine the enzymatic activity of NAT8L in a given sample (e.g., brain homogenate, mitochondrial fraction, microsomal fraction).

Materials:

-

Sample containing NAT8L

-

[¹⁴C]-L-aspartate (radiolabeled substrate)

-

Acetyl-CoA (co-substrate)

-

Sodium phosphate buffer (pH 7.0)

-

Trichloroacetic acid (TCA) for reaction termination

-

Thin-Layer Chromatography (TLC) plates

-

Scintillation fluid and counter or phosphorimager

Procedure:

-

Sample Preparation: Prepare subcellular fractions (microsomes, mitochondria) from brain tissue homogenates via differential centrifugation. Determine protein concentration for normalization.

-

Reaction Mixture: Prepare a reaction mixture containing sodium phosphate buffer, a defined concentration of acetyl-CoA, and the sample.

-

Initiation: Start the reaction by adding [¹⁴C]-L-aspartate to the mixture. Incubate at 37°C for a specified time.

-

Termination: Stop the reaction by adding cold TCA.

-

Separation: Centrifuge to pellet precipitated protein. Spot the supernatant onto a TLC plate. Develop the chromatogram using an appropriate solvent system to separate [¹⁴C]-NAA (product) from unreacted [¹⁴C]-L-aspartate (substrate).

-

Quantification: Identify the spots corresponding to NAA and aspartate. Scrape the spots into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter. Alternatively, quantify using a phosphorimager.[13]

-

Calculation: Calculate the amount of product formed per unit time per milligram of protein to determine the specific activity (e.g., in nmol/h/mg protein).

In Vivo Measurement of NAA Synthesis via ¹³C-MRS

This non-invasive technique allows for the direct determination of NAA synthesis rates in the living brain.[21][22][23]

Objective: To measure the rate of NAA synthesis (VNAA) in vivo.

Principle: A ¹³C-labeled substrate (typically [U-¹³C]glucose) is infused intravenously. The labeled carbon atoms are incorporated into the acetyl-CoA pool via glycolysis and the TCA cycle. NAT8L then uses this ¹³C-labeled acetyl-CoA to synthesize ¹³C-labeled NAA. The rate of incorporation of the ¹³C label into the NAA molecule is monitored over time using ¹³C or proton MRS.

Procedure:

-

Subject Preparation: The subject (animal or human) is positioned within the MRS scanner.

-

Baseline Scan: Acquire a baseline spectrum to determine the initial, unlabeled NAA concentration.

-

Infusion: Begin a controlled intravenous infusion of ¹³C-labeled glucose. Monitor plasma glucose levels to ensure steady-state enrichment.[21]

-

Dynamic MRS Acquisition: Continuously acquire spectra from a specific volume of interest in the brain over several hours.[21][22]

-

Data Processing: Process the spectra to quantify the signal intensity of the ¹³C-labeled NAA peak (or the ¹³C satellite peaks in ¹H-MRS) relative to the total NAA signal over time.[21]

-

Kinetic Modeling: Fit the time course of ¹³C isotopic enrichment of NAA to a linear kinetic model to calculate the synthesis rate, VNAA.[21][22]

Functional and Clinical Implications

The synthesis of NAA is not merely a metabolic curiosity but is central to several key neurobiological functions and disease states.

-

Myelin Lipid Synthesis: In a crucial neuron-glia interaction, NAA is transported from neurons to oligodendrocytes. There, it is hydrolyzed by aspartoacylase (ASPA) to release acetate.[2][4][11][13] This acetate is a primary source of acetyl-CoA for the synthesis of fatty acids and steroids, which are essential building blocks for myelin.[4][5][7][24]

-

Canavan Disease: This fatal pediatric leukodystrophy is caused by mutations in the ASPA gene, leading to a deficiency in the aspartoacylase enzyme.[5][25][26][27] The inability to hydrolyze NAA results in its massive accumulation in the brain, which is believed to be the primary driver of the disease's pathology, including spongiform degeneration of white matter.[25][28] Consequently, inhibiting NAA synthesis by targeting NAT8L is a promising therapeutic strategy being explored for Canavan disease.[28]

Conclusion

The biosynthesis of N-acetylaspartate via the NAT8L enzyme is a fundamental neuronal process situated at the crossroads of energy metabolism and intercellular cooperation for myelin maintenance. Its dual localization in mitochondria and the endoplasmic reticulum highlights its integration with core cellular functions. A thorough understanding of this pathway, supported by robust quantitative data and precise experimental methods, is essential for researchers and clinicians aiming to leverage NAA as a biomarker and for developing novel therapeutic interventions for devastating neurological disorders like Canavan disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Brain damage results in down-regulation of N-acetylaspartate as a neuronal osmolyte - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Acetylaspartate synthase is bimodally expressed in microsomes and mitochondria of brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Canavan disease and the role of N-acetylaspartate in myelin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transcriptional Regulation of N-acetylaspartate Metabolism in the 5xFAD Model of Alzheimer's Disease: Evidence for Neuron-Glia Communication During Energetic Crisis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | N-Acetylaspartate Metabolism Outside the Brain: Lipogenesis, Histone Acetylation, and Cancer [frontiersin.org]

- 8. Shati/Nat8l and N-acetylaspartate (NAA) Have Important Roles in Regulating Nicotinic Acetylcholine Receptors in Neuronal and Psychiatric Diseases in Animal Models and Humans - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. genecards.org [genecards.org]

- 10. Frontiers | Brain Metabolite, N-Acetylaspartate Is a Potent Protein Aggregation Inhibitor [frontiersin.org]

- 11. N-acetyl-aspartic acid (NAA) - metabolite - biocrates life science ag [biocrates.com]

- 12. Frontiers | N-Acetylaspartate reductions in brain injury: impact on post-injury neuroenergetics, lipid synthesis, and protein acetylation [frontiersin.org]

- 13. pnas.org [pnas.org]

- 14. karger.com [karger.com]

- 15. portlandpress.com [portlandpress.com]

- 16. portlandpress.com [portlandpress.com]

- 17. Determinants of the enzymatic activity and the subcellular localization of aspartate N-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Evidence for mitochondrial and cytoplasmic N-acetylaspartate synthesis in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Measuring N-acetyl aspartate synthesis in vivo using proton magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Measuring N-acetylaspartate synthesis in vivo using proton magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Direct determination of the N-acetyl-L-aspartate synthesis rate in the human brain by (13)C MRS and [1-(13)C]glucose infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. N-Acetylaspartate Metabolism Outside the Brain: Lipogenesis, Histone Acetylation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Uncoupling N-acetylaspartate from brain pathology: implications for Canavan disease gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. JCI Insight - Redirecting N-acetylaspartate metabolism in the central nervous system normalizes myelination and rescues Canavan disease [insight.jci.org]

- 27. researchgate.net [researchgate.net]

- 28. Targeting N-acetyl-L-aspartate synthesis and transport for treatment of Canavan leukodystrophy [escholarship.org]

N-Acetylaspartate in the Central Nervous System: From Discovery to Therapeutic Target

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

N-acetylaspartate (NAA) is one of the most abundant amino acids in the central nervous system (CNS), playing a pivotal role in neuronal health and function. Since its discovery, research has unveiled its multifaceted contributions to myelin lipid synthesis, energy metabolism, and neurotransmission. Clinically, NAA has emerged as a crucial biomarker for neuronal viability, with its levels being a key diagnostic and prognostic indicator in a range of neurological disorders. This technical guide provides an in-depth exploration of the discovery, metabolism, and diverse functions of NAA in the CNS. It details the experimental methodologies used to quantify NAA and its associated enzyme activity, presents quantitative data on its distribution in healthy and diseased states, and visualizes the key pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing our understanding of neurological diseases and discovering novel therapeutic interventions.

Discovery and Significance

N-acetylaspartate was first identified in the brain in the 1950s.[1] For decades, its high concentration in the CNS remained an enigma.[1] The turning point in understanding its significance came with two major breakthroughs: its identification as the prominent peak in proton magnetic resonance spectroscopy (¹H-MRS) of the brain, establishing it as a non-invasive marker of neuronal health, and the discovery of its accumulation in the fatal genetic leukodystrophy, Canavan disease.[1]

Metabolism of N-Acetylaspartate: A Neuronal-Glial Partnership

The metabolism of NAA is a prime example of the intricate metabolic coupling between neurons and glial cells, specifically oligodendrocytes.

2.1. Synthesis in Neurons: NAA is synthesized in neuronal mitochondria from L-aspartate and acetyl-CoA, a reaction catalyzed by the enzyme aspartate N-acetyltransferase (Asp-NAT).[2]

2.2. Transport and Catabolism in Oligodendrocytes: Following its synthesis, NAA is transported from neurons to oligodendrocytes. Within the cytoplasm of these glial cells, the enzyme aspartoacylase (ASPA) hydrolyzes NAA into acetate and aspartate.[1][3] This spatial separation of synthesis and degradation is a key feature of NAA metabolism.[4]

Core Functions of N-Acetylaspartate in the CNS

The unique metabolic pathway of NAA underpins its diverse and critical functions within the central nervous system.

3.1. Myelin Lipid Synthesis: A primary role of NAA is to provide the acetyl group for the synthesis of fatty acids and steroids, which are essential components of the myelin sheath.[1][3] The acetate released from NAA hydrolysis in oligodendrocytes is a direct precursor for acetyl-CoA, fueling the lipogenesis required for myelination and myelin turnover.[2][5]

3.2. Neuronal Energy Metabolism: NAA is implicated in neuronal energy production.[6] The synthesis of NAA in mitochondria may facilitate the removal of aspartate, thereby promoting the conversion of glutamate to alpha-ketoglutarate, which can then enter the tricarboxylic acid (TCA) cycle to generate ATP.[6]

3.3. Neuronal Osmoregulation: Due to its high concentration, NAA contributes significantly to the intracellular osmolarity of neurons and is thought to play a role in maintaining fluid balance within the brain.[7][8]

3.4. Precursor to a Neuropeptide: NAA serves as the direct precursor for the synthesis of the neuropeptide N-acetylaspartylglutamate (NAAG), the most concentrated neuropeptide in the human brain.[1][6]

N-Acetylaspartate as a Biomarker of Neuronal Health

The concentration of NAA, as measured by ¹H-MRS, is widely accepted as a marker of neuronal viability and density.[9][10][11] A decrease in the NAA peak is indicative of neuronal loss or dysfunction and is observed in a wide range of neurological disorders.[11]

N-Acetylaspartate in Neurological Disorders

Alterations in NAA levels are a hallmark of several CNS pathologies.

5.1. Canavan Disease: This rare and fatal autosomal recessive leukodystrophy is caused by mutations in the ASPA gene, leading to a deficiency in aspartoacylase activity.[5][12] The resulting inability to catabolize NAA leads to its massive accumulation in the brain, causing severe developmental delays, macrocephaly, and a characteristic spongy degeneration of the brain's white matter.[12][13][14]

5.2. Stroke: Following an ischemic stroke, NAA levels in the affected brain tissue progressively decrease, reflecting neuronal death in the infarct core.[4][5] The extent of NAA reduction correlates with the severity of the stroke and the long-term neurological outcome.[5]

5.3. Multiple Sclerosis (MS): In patients with MS, reduced NAA levels are observed not only in demyelinating lesions but also in the normal-appearing white matter, indicating widespread axonal damage.[2][8][15] The decline in whole-brain NAA concentration is associated with disease progression.[15]

5.4. Alzheimer's Disease (AD): Decreased NAA concentrations are found in various brain regions of individuals with Alzheimer's disease, particularly in areas affected by neurodegeneration such as the hippocampus and parietal lobes.[10][16][17] This reduction in NAA correlates with the severity of cognitive impairment.[16]

Quantitative Data on N-Acetylaspartate Concentrations

The following tables summarize the concentrations of NAA in the healthy human brain and the changes observed in various neurological conditions.

Table 1: N-Acetylaspartate (NAA) Concentration in Healthy Human Brain

| Brain Region | NAA Concentration (mM) | Reference |

| Gray Matter | 14.3 ± 1.1 | [1][7] |

| White Matter | 9.5 ± 1.0 | [1][7] |

| Occipital Gray Matter | 11.0 | [6] |

| Occipital White Matter | 7.5 | [6] |

| Anterior Cingulate Cortex | Lower than Parieto-occipital Cortex | [9] |

| Parieto-occipital Cortex | Higher than Anterior Cingulate Cortex | [9] |

| Whole Brain | 12.1 ± 1.5 | [18] |

Table 2: Alterations in N-Acetylaspartate (NAA) Concentration in Neurological Disorders

| Condition | Brain Region | Change in NAA Concentration | Reference |

| Canavan Disease | Whole Brain | Significantly Increased | [5][12][13][19] |

| Ischemic Stroke (Subacute) | Ipsilesional Thalamus | Decreased from 10.0 to 7.97 mmol/L over 10 weeks | [3][4] |

| Multiple Sclerosis (SPMS) | Normal-Appearing White Matter | Significantly Reduced | [2] |

| Multiple Sclerosis | CSF | Decreased in progressive stages | [20] |

| Alzheimer's Disease | Parietal Lobe Gray Matter | Decreased by 10% | [17] |

| Alzheimer's Disease | Hippocampal Region | Reduced by 15.5-16.2% | [10] |

Experimental Protocols for N-Acetylaspartate Research

7.1. Quantification of NAA by Magnetic Resonance Spectroscopy (MRS):

¹H-MRS is the primary non-invasive method for measuring NAA in vivo.

-

Principle: The N-acetyl group of NAA has three equivalent protons that resonate at a specific frequency (2.02 ppm) in the magnetic field, producing a distinct and large peak in the ¹H spectrum.

-

Methodology:

-

Patient Positioning and Shimming: The subject is positioned in the MRI scanner, and the magnetic field over the region of interest is made as homogeneous as possible (shimming).

-

Voxel Localization: A specific volume of interest (voxel) is selected in the brain region to be studied.

-

Pulse Sequence: A pulse sequence, such as PRESS (Point Resolved Spectroscopy) or STEAM (Stimulated Echo Acquisition Mode), is used to acquire the signal. Short echo times (TE) are generally preferred to minimize signal loss due to T2 relaxation.

-

Water Suppression: The strong water signal is suppressed to allow for the detection of the much lower concentration metabolites.

-

Data Processing and Quantification: The raw data is processed (Fourier transformation, phasing, and baseline correction) to obtain the spectrum. The area under the NAA peak is then quantified, often using software like LCModel, and expressed as an absolute concentration or as a ratio to other metabolites like creatine (Cr) or choline (Cho).[21]

-

7.2. Quantification of NAA by High-Performance Liquid Chromatography (HPLC):

HPLC provides a highly sensitive and specific method for quantifying NAA in tissue extracts and biological fluids.

-

Principle: This technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

-

Methodology:

-

Sample Preparation: Brain tissue is homogenized and deproteinized. For biological fluids like plasma or urine, a protein precipitation step is typically required.

-

Derivatization (optional but common): To enhance detection, NAA can be derivatized with a fluorescent tag.

-

Chromatographic Separation: The sample is injected into an HPLC system equipped with a suitable column (e.g., reversed-phase C8 or C18). An isocratic mobile phase, such as a buffered acetonitrile solution, is used to elute the compounds.[22][23]

-

Detection: NAA is detected using a UV detector (at ~210 nm) or a fluorescence detector if a fluorescent derivative was used.[22][24] For higher specificity and sensitivity, HPLC can be coupled with tandem mass spectrometry (HPLC-MS/MS).[25][26]

-

Quantification: The concentration of NAA is determined by comparing the peak area or height from the sample to that of known standards.

-

7.3. Aspartoacylase (ASPA) Enzyme Activity Assay:

The activity of ASPA can be measured using a coupled spectrophotometric assay.

-

Principle: The activity of ASPA is determined by measuring the rate of one of the products of the reaction it catalyzes. In this coupled assay, the aspartate produced from NAA hydrolysis is used in a subsequent reaction that can be monitored spectrophotometrically.

-

Methodology:

-

Tissue Preparation: Brain tissue is homogenized in a suitable buffer, and the cytosolic fraction is isolated by centrifugation.

-

Assay Mixture: The assay mixture contains the sample, a buffer (e.g., HEPES), NAA as the substrate, and an excess of a coupling enzyme, L-aspartase.[27]

-

Reaction: ASPA in the sample hydrolyzes NAA to aspartate and acetate. The L-aspartase then deaminates the newly formed aspartate to fumarate.

-

Detection: The formation of fumarate is monitored by measuring the increase in absorbance at 240 nm.[27]

-

Calculation: The rate of change in absorbance is used to calculate the enzyme activity, typically expressed as units per milligram of protein (one unit being the amount of enzyme that catalyzes the formation of 1 µmole of product per minute under the specified conditions).

-

Future Directions and Therapeutic Implications

The central role of NAA in CNS metabolism and pathology makes it an attractive target for therapeutic intervention. In Canavan disease, gene therapy approaches aimed at restoring ASPA function in oligodendrocytes are under investigation.[12] For other neurodegenerative diseases where NAA levels are depleted, strategies to enhance NAA synthesis or reduce its loss could potentially be neuroprotective. A deeper understanding of the regulation of NAA metabolism and its precise roles in different neuronal and glial populations will be crucial for the development of novel and effective treatments for a wide range of debilitating neurological disorders.

References

- 1. Global Average Gray and White Matter N-acetylaspartate Concentration in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reduced NAA-Levels in the NAWM of Patients with MS Is a Feature of Progression. A Study with Quantitative Magnetic Resonance Spectroscopy at 3 Tesla - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Subacute Changes in N-Acetylaspartate (NAA) Following Ischemic Stroke: A Serial MR Spectroscopy Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differentiation of metabolic concentrations between gray matter and white matter of human brain by in vivo 1H magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Global average gray and white matter N-acetylaspartate concentration in the human brain [pubmed.ncbi.nlm.nih.gov]

- 8. High glutamate levels in brain seen to drive multiple sclerosis progression – Consortium of Multiple Sclerosis Centers [mscare.org]

- 9. Brain metabolite concentrations across cortical regions in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-ACETYLASPARTATE AS A MARKER OF NEURONAL INJURY IN NEURODEGENERATIVE DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. Uncoupling N-acetylaspartate from brain pathology: implications for Canavan disease gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How Canavan Disease Affects The Brain: The Role Of N-Acetylaspartic Acid (NAA) - Klarity Health Library [my.klarity.health]

- 14. Brain N-acetylaspartate accumulation in Canavan disease is not neurotoxic per se: the implications of the first gene replacement therapy study to demonstrate successful post-symptomatic treatment in mice - Elliott - Annals of Research Hospitals [arh.amegroups.org]

- 15. Total brain N-acetylaspartate: a new measure of disease load in MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Brain metabolite concentration and dementia severity in Alzheimer's disease: a (1)H MRS study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of Alzheimer Disease on Fronto-parietal Brain N-acetyl Aspartate and Myo-Inositol Using Magnetic Resonance Spectroscopic Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ajnr.org [ajnr.org]

- 19. Frontiers | Increasing N-acetylaspartate in the Brain during Postnatal Myelination Does Not Cause the CNS Pathologies of Canavan Disease [frontiersin.org]

- 20. neurology.org [neurology.org]

- 21. cdn0.scrvt.com [cdn0.scrvt.com]

- 22. Reversed-phase HPLC with UV detection for the determination of N-acetylaspartate and creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 2024.sci-hub.se [2024.sci-hub.se]

- 24. Determination of N-acetylaspartic acid concentration in the mouse brain using HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Plasma N-acetylaspartate: Development and validation of a quantitative assay based on HPLC-MS-MS and sample derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Characterization of Human Aspartoacylase: the brain enzyme responsible for Canavan disease - PMC [pmc.ncbi.nlm.nih.gov]

The Isotopic Purity and Enrichment of N-Acetyl-L-aspartic acid-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and enrichment of N-Acetyl-L-aspartic acid-d3 (NAA-d3), a critical reagent in neuroscience research and drug development. This document outlines the methodologies for assessing its quality, presents typical quantitative data, and details the experimental workflows for its synthesis and analysis.

Introduction to this compound

This compound is a deuterium-labeled analog of the endogenous brain metabolite, N-Acetyl-L-aspartic acid (NAA).[1] In the central nervous system, NAA is the second most abundant molecule after glutamate and is synthesized in neuronal mitochondria.[1] Its functions are multifaceted, including acting as a neuronal osmolyte, a source of acetate for myelin synthesis in oligodendrocytes, and a precursor for the neurotransmitter N-acetylaspartylglutamate (NAAG).[1]

NAA-d3, with its three deuterium atoms, serves as an invaluable internal standard for the precise quantification of endogenous NAA levels in complex biological matrices using mass spectrometry-based techniques.[2][3] Its use as a tracer allows researchers to investigate the pharmacokinetics and metabolic fate of NAA and related compounds without interference from the endogenous pool.[1] The accuracy of such studies is contingent upon the high isotopic purity and enrichment of the labeled standard.

Quantitative Analysis of Isotopic Purity and Enrichment

The quality of this compound is defined by its chemical purity and its isotopic enrichment. Commercially available standards typically exhibit high levels of both.

Table 1: Typical Quality Specifications for this compound

| Parameter | Specification | Analytical Method |

| Chemical Purity | ≥97% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Enrichment | ≥98 atom % D | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |

Table 2: Representative Isotopic Distribution of this compound (≥98% Enrichment)

| Isotopic Species | Mass Shift | Relative Abundance (%) |

| d0 (unlabeled) | M+0 | < 0.5 |

| d1 | M+1 | < 1.0 |

| d2 | M+2 | < 1.5 |

| d3 | M+3 | > 97.0 |

Note: The data in Table 2 is a representative example. The exact isotopic distribution may vary between batches and manufacturers and should be confirmed by analysis.

Experimental Protocols

Determination of Isotopic Enrichment by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the primary technique for determining the isotopic enrichment of deuterated compounds.[4]

Protocol: LC-MS/MS Analysis of NAA-d3

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile. Further dilute to a working concentration of 1 µg/mL.

-

Chromatography:

-

Column: C8 column (e.g., 2.1 x 150 mm).

-

Mobile Phase: A mixture of acetonitrile and water (1:1 v/v) containing 0.05% formic acid.

-

Flow Rate: 0.25 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (Negative Ion Mode):

-

Ionization Source: Electrospray Ionization (ESI).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Mass Transitions:

-

NAA (unlabeled): m/z 174 → 88, 174 → 130, 174 → 58.

-

NAA-d3: m/z 177 → 89.

-

-

-

Data Analysis:

-

Acquire the full scan mass spectrum to identify the molecular ion cluster of NAA-d3.

-

Integrate the peak areas of the ions corresponding to the different isotopic species (d0, d1, d2, d3).

-

Calculate the isotopic enrichment using the following formula:

-

% Enrichment = [ (Sum of intensities of deuterated species) / (Total intensity of all isotopic species) ] x 100

-

-

Confirmation of Deuterium Labeling Position by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structural integrity and the specific positions of the deuterium labels.

Protocol: ¹H and ²H NMR Analysis of NAA-d3

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6) for ¹H NMR or a non-deuterated solvent (e.g., H₂O with a DSS internal standard) for ²H NMR.

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Compare the spectrum to that of an unlabeled NAA standard. The absence or significant reduction of signals corresponding to the protons on the aspartic acid backbone confirms the location of the deuterium labels.

-

-

²H NMR Spectroscopy:

-

Acquire a one-dimensional ²H NMR spectrum.

-

The presence of a signal at the chemical shift corresponding to the deuterated positions on the aspartic acid backbone confirms the presence and location of the deuterium atoms. The integral of this peak, relative to a known standard, can be used for quantitative assessment of deuterium content.

-

Synthesis and Metabolic Pathways

Synthetic Workflow of this compound

The synthesis of this compound is typically achieved through a two-step process: the deuteration of L-aspartic acid followed by its acetylation.

Metabolic Pathway of N-Acetyl-L-aspartic acid

NAA-d3, when introduced into a biological system, follows the same metabolic pathway as endogenous NAA, allowing it to be used as a tracer.

Conclusion

The isotopic purity and enrichment of this compound are paramount for its effective use as an internal standard and metabolic tracer. A combination of mass spectrometry and NMR spectroscopy provides a comprehensive characterization of this essential research tool. The protocols and data presented in this guide offer a framework for researchers to ensure the quality and reliability of their experimental results in the fields of neuroscience and drug development.

References

- 1. DL-Aspartic acid, ð-acetyl (aspartate-2,3,3-Dâ, 97%)- Cambridge Isotope Laboratories, DLM-8599-PK [isotope.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Basic Experiments in 2H static NMR for the Characterization of Protein Side-Chain Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

The Synthesis of N-Acetylaspartylglutamate from N-Acetylaspartate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetylaspartylglutamate (NAAG), the most abundant peptide neurotransmitter in the mammalian central nervous system, plays a crucial role in neuromodulation and synaptic plasticity. Its synthesis from the precursor N-acetylaspartate (NAA) is a key step in its lifecycle and a potential target for therapeutic intervention in a variety of neurological disorders. This technical guide provides an in-depth overview of the enzymatic conversion of NAA to NAAG, detailing the kinetic properties of the synthesizing enzymes, regional concentrations of the metabolites in the brain, and comprehensive experimental protocols for their study. Furthermore, it elucidates the signaling pathways known to regulate this biosynthetic process, offering a valuable resource for researchers and drug development professionals in the field of neuroscience.

Introduction

N-acetylaspartate (NAA) is one of the most concentrated molecules in the central nervous system (CNS), serving multiple roles including as a marker of neuronal health and a precursor for the synthesis of the dipeptide N-acetylaspartylglutamate (NAAG).[1] NAAG functions as a neurotransmitter, primarily acting as an agonist at the group II metabotropic glutamate receptor 3 (mGluR3), thereby modulating glutamatergic transmission.[2] The synthesis of NAAG from NAA is catalyzed by NAAG synthetase enzymes, a process that is critical for maintaining the functional pool of this important neuropeptide.[3][4] Dysregulation of the NAA-NAAG pathway has been implicated in various neurological and psychiatric conditions, making the enzymes and regulatory mechanisms of this pathway attractive targets for drug development.

This guide will provide a comprehensive technical overview of the conversion of NAA to NAAG, with a focus on quantitative data, detailed experimental methodologies, and the signaling pathways that govern this process.

The Enzymatic Synthesis of NAAG from NAA

The biosynthesis of NAAG from NAA and glutamate is an ATP-dependent process catalyzed by two identified enzymes: NAAG synthetase I (RIMKLB) and NAAG synthetase II (RIMKLA).[3][4][5] These enzymes belong to the ATP-grasp family of ligases.[5] While both enzymes catalyze the formation of NAAG, they exhibit different kinetic properties and product profiles. Notably, NAAG synthetase II has also been shown to synthesize N-acetylaspartylglutamylglutamate (NAAG2), a tripeptide with a yet-to-be-determined physiological role.[4][6]

Kinetic Properties of NAAG Synthetases

Understanding the kinetic parameters of NAAG synthetases is crucial for designing inhibitors and modulators of their activity. The following table summarizes the available kinetic data for RIMKLA and RIMKLB.

| Enzyme | Substrate | Apparent Km (mM) | Apparent Vmax (nmol/mg/min) |

| RIMKLA (NAAGS-II) | NAA | 0.28 | 2.17 |

| Glutamate | 0.88 | 2.50 | |

| ATP | 0.065 | 2.30 | |

| RIMKLB (NAAGS-I) | NAA | ~0.9 (inferred) | Similar to RIMKLA |

| Citrate | ~0.3 (inferred) | Similar to RIMKLA |

Table 1: Kinetic parameters of NAAG synthetases. Data obtained from studies on recombinant enzymes.[5] Note that the kinetic data for RIMKLB are less well-defined in the literature.

Quantitative Distribution of NAA and NAAG in the Brain

The concentrations of NAA and NAAG vary across different brain regions, reflecting the specific metabolic and neurotransmitter profiles of these areas. The following tables provide a summary of NAA and NAAG concentrations determined in rodent brains.

| Brain Region | NAA Concentration (nmol/mg protein) |

| Olfactory Bulb | 58.2 ± 4.0 |

| Prefrontal Cortex | - |

| Nucleus Accumbens | - |

| Striatum | - |

| Cerebellum | - |

| Hippocampus | 42.8 ± 1.6 |

Table 2: N-Acetylaspartate (NAA) concentration in different regions of the C57BL6/J mouse brain.[7] Values are presented as mean ± standard deviation.

| Brain Region | NAAG Concentration (nmol/g wet weight) | NAA Concentration (nmol/g wet weight) |

| Spinal Cord | High | - |

| Brainstem | High | - |

| Forebrain Regions | Moderate | High |

Table 3: Regional distribution of N-Acetylaspartylglutamate (NAAG) and N-Acetylaspartate (NAA) in the rat brain.[8][9] Specific quantitative values vary between studies, but the relative distribution is consistent.

Experimental Protocols

This section provides detailed methodologies for the quantification of NAA and NAAG and the measurement of NAAG synthetase activity.

Quantification of NAA and NAAG by HPLC-MS/MS

This method allows for the sensitive and specific quantification of NAA and NAAG in brain tissue extracts.

4.1.1. Sample Preparation

-

Dissect the brain region of interest on ice.

-

Homogenize the tissue in 10 volumes of ice-cold 90% methanol.

-

Centrifuge the homogenate at 20,800 x g for 15 minutes at 4°C to precipitate proteins.[6]

-

Collect the supernatant and dry it under vacuum.

-

Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[10]

4.1.2. Liquid Chromatography

-

Column: Anion exchange/reverse phase column (e.g., Scherzo SM-C18).[10]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 0% to 50% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

4.1.3. Tandem Mass Spectrometry

-

Ionization Mode: Electrospray ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

NAA: Precursor ion (m/z) 174.1 -> Product ion (m/z) 130.1

-

NAAG: Precursor ion (m/z) 303.1 -> Product ion (m/z) 130.1

-

-

Instrument Settings: Optimize collision energy and other instrument parameters for maximum sensitivity for each analyte.

In Vitro NAAG Synthetase Activity Assay using Radiolabeled Precursors

This assay measures the enzymatic activity of NAAG synthetase by quantifying the incorporation of a radiolabeled precursor into NAAG.

4.2.1. Reaction Mixture (50 µL total volume)

-

50 mM HEPES buffer, pH 7.4

-

10 mM MgCl2

-

5 mM ATP

-

1 mM Dithiothreitol (DTT)

-

10 mM N-acetylaspartate (NAA)

-

1 mM L-Glutamate

-

0.5 µCi L-[3H]-Glutamate

-

Enzyme source (e.g., purified recombinant enzyme or brain tissue homogenate)

4.2.2. Assay Procedure

-

Combine all reaction components except the enzyme source in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the enzyme source.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding 10 µL of 1 M HCl.

-

Separate the product ([3H]-NAAG) from the radiolabeled substrate ([3H]-Glutamate) using anion-exchange chromatography or thin-layer chromatography (TLC).[6]

-

Quantify the radioactivity in the NAAG fraction using liquid scintillation counting.

-

Calculate the specific activity of the enzyme (e.g., in nmol of NAAG formed per minute per mg of protein).

Regulation of NAAG Synthesis by Signaling Pathways

The synthesis of NAAG is a regulated process, influenced by intracellular signaling cascades. Protein kinase A (PKA) and protein kinase C (PKC) have been identified as key regulators.

PKA and PKC Signaling Pathways

Activation of PKA, typically through G-protein coupled receptors (GPCRs) and subsequent cyclic AMP (cAMP) production, has been shown to increase NAAG synthesis.[11] Conversely, activation of PKC, often triggered by diacylglycerol (DAG) and intracellular calcium, can have opposing effects.[11]

Experimental Workflow for Studying Pathway Regulation

Conclusion

The synthesis of NAAG from NAA is a fundamental process in neuronal function, with significant implications for synaptic signaling and brain health. This guide has provided a detailed overview of the key enzymes, their kinetics, the distribution of NAA and NAAG, and the signaling pathways that regulate this conversion. The experimental protocols outlined herein offer a practical framework for researchers to investigate this pathway further. A deeper understanding of the molecular mechanisms governing NAAG synthesis will undoubtedly pave the way for the development of novel therapeutic strategies for a range of neurological and psychiatric disorders.

References

- 1. Plasma N-acetylaspartate: Development and validation of a quantitative assay based on HPLC-MS-MS and sample derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Acetylaspartate (NAA) and N-Acetylaspartylglutamate (NAAG) Promote Growth and Inhibit Differentiation of Glioma Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular characterization of N-acetylaspartylglutamate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-acetylaspartylglutamate synthetase II synthesizes N-acetylaspartylglutamylglutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Identification of N-Acetylaspartylglutamate Synthase and β-Citrylglutamate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Acetylaspartylglutamate Synthetase II Synthesizes N-Acetylaspartylglutamylglutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of N-acetylaspartic acid concentration in the mouse brain using HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-acetyl-aspartyl-glutamate: regional levels in rat brain and the effects of brain lesions as determined by a new HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ontogenesis of N-acetyl-aspartate and N-acetyl-aspartyl-glutamate in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and application of a liquid chromatography/tandem mass spectrometric assay for measurement of N-acetylaspartate, N-acetylaspartylglutamate and glutamate in brain slice superfusates and tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protein kinase C and cAMP-dependent protein kinase regulate the neuronal differentiation of immortalized raphe neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Endogenous Synthesis of N-Acetylaspartate (NAA)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: N-acetylaspartate (NAA) is the second most abundant amino acid derivative in the central nervous system (CNS), serving as a crucial marker for neuronal health and viability. Its synthesis from L-aspartate and acetyl-CoA is a fundamental neuronal process catalyzed by the enzyme N-acetyltransferase 8-like (NAT8L). This guide provides a comprehensive technical overview of this pathway, detailing the core biochemical reaction, the properties of the synthesizing enzyme, and its integration within cellular metabolism. It includes quantitative data on NAA concentrations and synthesis rates, detailed experimental protocols for pathway analysis, and visualizations of key processes to support advanced research and therapeutic development.

Introduction to N-Acetylaspartate (NAA)

First identified in 1956, N-acetylaspartate is a simple dipeptide with a remarkably high concentration in the brain, reaching levels of 8-14 mM.[1][2][3][4][5] It is almost exclusively synthesized in neurons and is widely regarded as a non-invasive biomarker for neuronal integrity and function, readily quantifiable by proton magnetic resonance spectroscopy (¹H-MRS).[5][6] The physiological roles of NAA are multifaceted and include:

-

A source of acetate for myelin lipid synthesis by oligodendrocytes.[6][7][8][9]

-

A molecule involved in neuronal energy metabolism , closely linked to mitochondrial function.[6][8][10]

-

A precursor for the synthesis of the neuropeptide N-acetylaspartylglutamate (NAAG) .[6]

-

Potential roles in neuronal osmoregulation and axon-glial signaling .[4][6]

The synthesis of NAA is a critical control point in its metabolism, and dysregulation is associated with severe neurological conditions. Understanding the intricacies of its endogenous synthesis is therefore paramount for diagnostics and the development of novel therapeutic strategies for a range of neurodegenerative disorders.

The Core Biochemical Reaction

The synthesis of NAA is a single enzymatic reaction involving the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the amino group of L-aspartate.

Reaction: Acetyl-CoA + L-Aspartate ⇌ N-Acetyl-L-Aspartate (NAA) + Coenzyme A (CoA)

This reaction is catalyzed by the enzyme L-aspartate N-acetyltransferase (EC 2.3.1.17), the product of the NAT8L gene.[4][11][12][13]

The Enzyme: Aspartate N-Acetyltransferase (NAT8L)

The molecular identification of the enzyme responsible for NAA synthesis as NAT8L has been a significant advancement in the field.[14] Its properties are key to understanding the regulation of the pathway.

Subcellular Localization: The precise localization of NAT8L has been a subject of investigation. While early studies pointed primarily to neuronal mitochondria, compelling evidence now indicates that NAT8L is a membrane-bound protein associated with the endoplasmic reticulum (ER).[14][15] Some research suggests a dual localization, which may reflect different functional pools of NAA.[15][16] The catalytic domain of the ER-associated enzyme faces the cytosol.[17] This localization is critical as it places NAA synthesis at the interface of major metabolic hubs.

Enzyme Structure and Properties:

-

NAT8L is an integral membrane protein, which has made its purification and structural characterization challenging.[14][18]

-

Computational modeling has provided insights into its three-dimensional structure, revealing an active site capable of binding both aspartate and acetyl-CoA and suggesting a mechanism for the acetyl transfer.[19][20]

-

Studies using truncated and mutated forms of recombinant NAT8L have identified specific protein domains essential for its catalytic activity and for anchoring it to the ER membrane.[17][21]

Kinetics and Regulation:

-

NAT8L exhibits a high specificity for its substrates, L-aspartate and acetyl-CoA.[14]

-

The primary regulation of NAA synthesis in vivo appears to be controlled by substrate availability (aspartate and acetyl-CoA) and potential product inhibition by NAA itself.[22]

Cellular and Metabolic Context

NAA synthesis does not occur in isolation but is deeply integrated with neuronal and glial metabolism, forming a metabolic shuttle between cell types.

The Neuron-Oligodendrocyte Metabolic Axis:

-

Synthesis in Neurons: Within neurons, acetyl-CoA is primarily generated from pyruvate via the pyruvate dehydrogenase complex within mitochondria. Aspartate is formed from the TCA cycle intermediate oxaloacetate. NAT8L then synthesizes NAA.[8][10]

-

Transport to Oligodendrocytes: NAA is transported out of the neuron and into adjacent oligodendrocytes, the myelinating cells of the CNS.[6][11]

-

Catabolism in Oligodendrocytes: Inside the oligodendrocyte, the enzyme aspartoacylase (ASPA) hydrolyzes NAA back into aspartate and free acetate.[7][9]

-

Myelin Lipid Synthesis: The liberated acetate is then activated to acetyl-CoA by acetyl-CoA synthetase, providing a crucial carbon source for the de novo synthesis of fatty acids and steroids that are essential building blocks of the myelin sheath.[6][8][23] This pathway is particularly active during postnatal brain development and myelination.[8]

Quantitative Analysis of NAA Synthesis

Quantitative data underscores the significance of NAA metabolism in the brain. The concentration of NAA and its rate of synthesis are key parameters in assessing neuronal health.

Table 1: N-Acetylaspartate (NAA) Concentrations in Human Brain

| Brain Region/Tissue | Concentration (mmol/L or mM) | Method | Reference(s) |

|---|---|---|---|

| Whole Brain (Average) | 12.5 - 12.8 | ¹H-MRS | [3] |

| Gray Matter (Global Avg.) | 14.3 ± 1.1 | ¹H-MRS & MRI | [2] |

| White Matter (Global Avg.) | 9.5 ± 1.0 | ¹H-MRS & MRI | [2] |

| Frontal Lobe (Schizophrenia Study Control) | 8.45 | ¹H-MRS | [6] |

| Hippocampus & Cortex (Rat) | ~2-4 range | ¹H-MRS | [24] |

| General Healthy Adult | 8 - 10 | ¹H-MRS |[5] |

Table 2: In Vivo & In Vitro NAA Synthesis Rates

| Organism/Condition | Synthesis Rate | Method | Reference(s) |

|---|---|---|---|

| Human (Control) | 9.2 ± 3.9 nmol/min/g | ¹³C-MRS | [6][22] |

| Human (Control) | 0.56 ± 0.23 µmol/g/h | ¹³C-MRS | [25] |

| Human (Canavan Disease) | 3.6 ± 0.1 nmol/min/g | ¹³C-MRS | [6][22] |

| Rat (Isoflurane-anesthetized) | 0.19 ± 0.02 µmol/g/h | ¹H-MRS | [25] |

| Rat Brain Homogenate (Cortex) | 0.29 µmol/g/h | In vitro enzymatic assay | [25] |

| Rat Brain Homogenate (Forebrain) | 0.72 µmol/g/h | In vitro enzymatic assay |[25] |

Key Experimental Protocols

Studying the NAA synthesis pathway requires a combination of enzymatic, analytical, and molecular biology techniques.

Protocol 6.1: Measurement of Asp-NAT Enzyme Activity in Tissue Homogenates

This protocol provides a method to quantify the enzymatic activity of NAT8L in brain tissue extracts by measuring the conversion of a radiolabeled substrate into product.

-

Tissue Homogenization: Homogenize fresh or frozen brain tissue (e.g., 0.1 g) in 1 mL of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, protease inhibitors).

-

Centrifugation: Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C to pellet debris. The supernatant contains the enzyme activity (note: for membrane-bound enzymes, specific subcellular fractionation may be required).[15]

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer, 200 µM Acetyl-CoA, and 50 µM L-[¹⁴C]aspartate (or other suitable radiolabel).

-

Enzyme Reaction: Initiate the reaction by adding a known amount of protein from the tissue supernatant to the pre-warmed reaction mixture. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold ethanol or by boiling.

-

Separation of Product: Separate the radiolabeled N-acetyl-[¹⁴C]aspartate product from the unreacted L-[¹⁴C]aspartate substrate using anion-exchange chromatography or thin-layer chromatography (TLC).

-

Quantification: Quantify the radioactivity in the product fraction using liquid scintillation counting.

-

Calculation: Calculate the specific activity as pmol of product formed per minute per mg of protein.

Protocol 6.2: Quantification of NAA and Aspartate by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for the direct quantification of NAA and its precursor, aspartate, in biological samples.

-

Sample Preparation: Deproteinize tissue extracts or biological fluids (e.g., plasma) by adding perchloric acid or trichloroacetic acid, followed by centrifugation. Neutralize the supernatant.[26]

-

Chromatography System: Use a reversed-phase C18 column.[26]

-

Mobile Phase: An isocratic mobile phase consisting of an acidic aqueous buffer (e.g., 50 mM NaH₂PO₄, pH 2.15) is effective for retaining and separating the protonated forms of NAA and aspartate.[26]

-

Detection: Use a UV detector set to 210 nm, where both compounds absorb light. For enhanced specificity and sensitivity, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) can be used, often requiring sample derivatization.[26][27][28]

-

Quantification: Generate a standard curve using known concentrations of pure NAA and aspartate. Calculate the concentrations in the samples by comparing their peak areas or heights to the standard curve.[29] The detection limit for NAA can be as low as 9 pmol.[26]

Protocol 6.3: Expression and Analysis of Recombinant NAT8L

Due to its membrane-bound nature, NAT8L is best characterized using a eukaryotic expression system like Human Embryonic Kidney (HEK293) cells.[14][30]

-

Construct Design: Clone the full-length human NAT8L cDNA into a mammalian expression vector. Add a C-terminal tag (e.g., Myc-tag and/or poly-His tag) to facilitate detection and quantification.[31]

-

Transient Transfection: Transfect HEK293T cells with the expression plasmid using a suitable transfection reagent like polyethyleneimine (PEI).[30][32][33][34] Culture the cells for 48-72 hours to allow for protein expression.

-